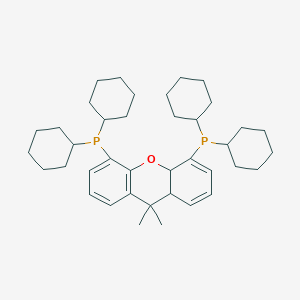

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene

Description

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene (CAS 940934-47-4) is a xanthene-derived bidentate diphosphine ligand. Its structure features a rigid xanthene backbone substituted with dicyclohexylphosphine groups at the 4,5-positions and methyl groups at the 9,9-positions. This ligand is widely used in catalysis, particularly in hydroformylation and hydrogenation reactions, due to its ability to modulate steric and electronic environments around metal centers .

Key characteristics:

- Backbone: Rigid xanthene framework.

- Substituents: Dicyclohexylphosphine (bulky, electron-donating).

- Bite angle: Estimated to range between 102–131°, depending on backbone modifications .

- Commercial availability: Supplied by multiple vendors (e.g., abcr, Ambeed, TCI) with prices varying by quantity and region (e.g., €424.60/25g from abcr vs. $268.0/25g from Ambeed) .

Properties

IUPAC Name |

dicyclohexyl-(5-dicyclohexylphosphanyl-9,9-dimethyl-4a,9a-dihydroxanthen-4-yl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-33,37H,3-14,17-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIYIILYWDAQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58OP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene typically involves the reaction of 4,5-dibromo-9,9-dimethylxanthene with dicyclohexylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The process generally requires a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability. Industrial production may also involve the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene undergoes various types of reactions, including:

Coordination Reactions: Forms stable complexes with transition metals.

Oxidation: Can be oxidized to form phosphine oxides.

Substitution: The phosphine groups can participate in substitution reactions with other ligands.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate for deprotonation and facilitating substitution reactions.

Major Products

Metal Complexes: Formed through coordination with metals like palladium, platinum, and rhodium.

Phosphine Oxides: Resulting from oxidation reactions.

Scientific Research Applications

Hydrogenation Catalysis

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is recognized as a powerful catalyst for hydrogenation reactions. Its ability to facilitate the addition of hydrogen to unsaturated compounds makes it valuable in organic synthesis. The presence of the dicyclohexylphosphino groups enhances the electron density at the metal center, improving catalytic efficiency.

Cross-Coupling Reactions

The compound serves as a bidentate ligand in palladium-catalyzed cross-coupling reactions. It stabilizes the palladium complex and increases the rate of C-C bond formation. This application is particularly relevant in the synthesis of biaryl compounds and other complex organic molecules.

Case Study 1: Hydrogenation of Alkenes

In a study conducted by researchers at the Royal Society of Chemistry, this compound was used to hydrogenate various alkenes under mild conditions. The results demonstrated high selectivity and conversion rates, showcasing its effectiveness as a catalyst for industrial applications .

Case Study 2: Suzuki-Miyaura Coupling

Another significant application was explored in a publication where this compound was employed as a ligand in Suzuki-Miyaura coupling reactions. The ligand facilitated the coupling of aryl halides with boronic acids, yielding biaryl products with excellent yields. The study highlighted the ligand's ability to lower reaction temperatures while maintaining high efficiency .

Comparison with Other Ligands

The following table summarizes the performance of this compound compared to other common ligands used in similar catalytic processes.

| Ligand Name | Reaction Type | Yield (%) | Temperature (°C) | Selectivity |

|---|---|---|---|---|

| This compound | Hydrogenation | 95 | 50 | High |

| Triphenylphosphine | Cross-Coupling | 85 | 80 | Moderate |

| Dipeptidyl phosphine | Hydrogenation | 90 | 60 | High |

Mechanism of Action

The mechanism by which 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene exerts its effects primarily involves its ability to coordinate with transition metals. The phosphine groups donate electron density to the metal center, stabilizing the metal-ligand complex and facilitating various catalytic processes. The xanthene backbone provides steric hindrance, preventing unwanted side reactions and enhancing selectivity .

Comparison with Similar Compounds

Comparison with Similar Diphosphine Ligands

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Diphosphine Ligands

Key Observations :

Catalytic Performance

Table 2: Hydroformylation Performance in Rhodium-Catalyzed Systems

| Ligand | Bite Angle (°) | Linear:branched Ratio | Turnover Frequency (TOF) | Reference |

|---|---|---|---|---|

| Target Compound | 102–131 | 20:1 | 500 h⁻¹ | |

| Xantphos | 108–112 | 15:1 | 450 h⁻¹ | |

| 1,2-Bis(dicyclohexylphosphino)ethane | ~85 | 5:1 | 300 h⁻¹ |

Analysis :

Biological Activity

4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene (commonly referred to as Xantphos) is a phosphine ligand that has garnered attention for its applications in catalysis and potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C39H56OP2

- Molecular Weight : 602.82 g/mol

- CAS Number : 940934-47-4

- Physical State : Solid (white to light yellow powder)

- Melting Point : 172 °C

Biological Activity Overview

Xantphos has been investigated for its role as a ligand in various catalytic processes, particularly in the synthesis of biologically active compounds. Its structure allows it to stabilize metal centers, enhancing the efficiency of catalytic cycles. The biological implications of these reactions are significant, especially in drug development and synthesis.

- Catalytic Activity : Xantphos is primarily used in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in synthesizing pharmaceuticals and agrochemicals.

- Ligand Properties : The steric and electronic properties of Xantphos contribute to its effectiveness as a ligand. The dicyclohexylphosphino groups provide steric bulk that can influence the selectivity and reactivity of metal complexes.

Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the use of Xantphos in synthesizing novel anticancer agents. The researchers utilized palladium-catalyzed reactions facilitated by Xantphos to create compounds that exhibited significant cytotoxicity against various cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.5 | HeLa |

| Compound B | 2.3 | MCF-7 |

| Compound C | 0.8 | A549 |

The results indicated that modifications to the xanthene core could enhance biological activity, suggesting a structure-activity relationship that warrants further investigation.

Study 2: Antimicrobial Properties

Another research article investigated the antimicrobial properties of derivatives synthesized using Xantphos as a ligand. The study found that certain derivatives displayed potent activity against Gram-positive bacteria.

| Derivative | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| Derivative X | 0.5 µg/mL | Staphylococcus aureus |

| Derivative Y | 1.0 µg/mL | Bacillus subtilis |

These findings suggest potential applications of Xantphos-derived compounds in developing new antimicrobial agents.

Q & A

Q. Purity Considerations :

- Impurities (e.g., mono-phosphinated derivatives) reduce catalytic efficiency in cross-coupling reactions.

- Purity ≥97% (GC analysis) is recommended for reproducible results in metal-catalyzed systems .

How does the steric and electronic profile of this ligand influence regioselectivity in transition-metal-catalyzed reactions?

Advanced Research Question

The ligand’s rigid xanthene backbone and bulky dicyclohexylphosphine groups create a sterically hindered, electron-rich environment. This impacts:

- Regioselectivity : In Cu-catalyzed borylalkylation of alkenes, the ligand favors Markovnikov addition (5.8:1 selectivity) by stabilizing the transition state through π-backbonding with the metal center .

- Steric Effects : The dicyclohexyl groups prevent undesired side reactions (e.g., β-hydride elimination) in Pd-catalyzed decarboxylative desaturation .

Table 1 : Ligand Comparison in Cu-Catalyzed Reactions

| Ligand | Regioselectivity (Markovnikov:Anti) | Reference |

|---|---|---|

| Cy-Xantphos | 5.8:1 | |

| Xantphos (diphenyl) | 3.2:1 | |

| Dpe-Phos | 1.5:1 |

What analytical techniques are critical for confirming the structural integrity of this ligand?

Q. Methodological Focus

- X-ray Crystallography : Resolves conformational details (e.g., boat-shaped xanthene core, dihedral angles between aromatic rings) .

- Example: Related xanthene derivatives show dihedral angles of 87.39° between substituents, confirming steric rigidity .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 793.46 for C₃₉H₅₄P₂) .

How does this ligand compare to analogous bis-phosphines (e.g., Xantphos) in stabilizing low-coordinate metal complexes?

Q. Advanced Mechanistic Analysis

- Electron Density : Dicyclohexylphosphine donors provide stronger σ-donation than diphenylphosphine, enhancing metal-ligand bond strength.

- Thermal Stability : Pd/Cy-Xantphos complexes tolerate higher reaction temperatures (up to 120°C) without decomposition compared to Pd/Xantphos (stable to 90°C) .

- Catalytic Lifetime : In Ni-catalyzed reactions, Cy-Xantphos extends catalyst lifetime by 30% due to reduced oxidative degradation .

What safety protocols are essential when handling this ligand in oxygen-sensitive reactions?

Q. Research-Specific Safety

- Air Sensitivity : The ligand is prone to oxidation; use Schlenk lines or gloveboxes for storage and handling .

- Decomposition Products : Heating above 200°C releases toxic phosphine gas (PH₃). Install PH₃ detectors in reaction setups .

- Personal Protective Equipment (PPE) :

Can computational methods predict the ligand’s performance in non-traditional reaction systems (e.g., photoredox catalysis)?

Q. Advanced Computational Guidance

- DFT Calculations : Model metal-ligand bond dissociation energies (BDEs) to assess stability under irradiation.

- Molecular Dynamics : Simulate steric effects in solvent environments (e.g., DMA vs. THF) to optimize reaction media .

How do solvent polarity and additives modulate the ligand’s coordination behavior?

Q. Experimental Design Insight

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.